
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol
概要
説明
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol is a compound belonging to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol typically involves a multi-step process. One common synthetic route starts with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. The key steps include:
Chlorination: The starting material is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to yield 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.
Hydrolysis: The intermediate is hydrolyzed with ammonia to produce 7-methoxy-4-(substituted aniline)quinazolin-6-ol derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol has several scientific research applications:
作用機序
The mechanism of action of 7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol involves the inhibition of specific molecular targets:
EGFR Inhibition: The compound inhibits EGFR phosphorylation, which is crucial for the proliferation of cancer cells.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits quorum sensing, thereby reducing bacterial virulence and biofilm formation.
類似化合物との比較
Similar Compounds
Erlotinib: Another quinazoline derivative used as an EGFR inhibitor for the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, gefitinib is used for the treatment of certain types of cancer by inhibiting EGFR.
Uniqueness
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as an antitumor and antimicrobial agent makes it a valuable compound for further research and development .
特性
IUPAC Name |
7-methoxy-4-(4-methoxyanilino)quinazolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-11-5-3-10(4-6-11)19-16-12-7-14(20)15(22-2)8-13(12)17-9-18-16/h3-9,20H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLCCVQHBHBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















